molecular formula C24H26N2O4 B2792511 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887896-20-0

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Numéro de catalogue B2792511
Numéro CAS: 887896-20-0
Poids moléculaire: 406.482
Clé InChI: XCNDUQMFUYTGPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Mécanisme D'action

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis, which is essential for cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been shown to have other biochemical and physiological effects. It has been reported to increase the expression of genes involved in DNA damage response and repair, which may contribute to its anti-cancer activity. 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has also been shown to induce autophagy, a process that degrades damaged cellular components and may play a role in cancer cell death.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its selectivity for cancer cells that exhibit high levels of ribosomal DNA transcription. This allows for targeted therapy and may reduce the potential for off-target effects. However, one limitation of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its relatively low potency, which may limit its efficacy in some cancer types.

Orientations Futures

There are several potential future directions for the study and development of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide. One area of focus is the identification of biomarkers that can predict response to 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide therapy. Another area of interest is the development of combination therapies that can enhance the anti-cancer effects of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide. Finally, there is ongoing research into the optimization of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide and the development of more potent and selective RNA polymerase I inhibitors.

Méthodes De Synthèse

The synthesis of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-(4-methoxyphenyl)benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-cyclohexylacetic acid to form the amide linkage. Finally, the resulting compound is treated with trifluoroacetic acid to remove the protecting group and yield 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide.

Applications De Recherche Scientifique

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that exhibit high levels of ribosomal DNA transcription, leading to cell cycle arrest and apoptosis. In preclinical studies, 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.

Propriétés

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-29-18-13-11-17(12-14-18)25-24(28)23-22(19-9-5-6-10-20(19)30-23)26-21(27)15-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNDUQMFUYTGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.